molecular formula C12H28Ge B1593502 Tetrapropylgermane CAS No. 994-65-0

Tetrapropylgermane

Cat. No.: B1593502
CAS No.: 994-65-0
M. Wt: 245 g/mol
InChI Key: XSYFWJCOPKYIQN-UHFFFAOYSA-N
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Description

Tetrapropylgermane (C₁₂H₂₈Ge) is an organogermanium compound featuring four propyl groups bonded to a central germanium atom. It is primarily utilized as a precursor in the synthesis of germanium nanocrystals via ultrasonic aerosol pyrolysis. This method enables the production of spherical, diamond-cubic germanium nanocrystals (3–14 nm in diameter) at 700°C, with crystal size exhibiting a near-linear relationship with this compound concentration . Its phase transition properties, including a melting point of 368 K and a fusion enthalpy of 54.7 kJ·mol⁻¹, highlight its stability under thermal processing conditions .

Properties

IUPAC Name

tetrapropylgermane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H28Ge/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYFWJCOPKYIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Ge](CCC)(CCC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6061363
Record name Germane, tetrapropyl-
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Molecular Weight

244.98 g/mol
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CAS No.

994-65-0
Record name Tetrapropylgermane
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Record name Tetrapropylgermane
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Record name Tetrapropylgermane
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Record name Germane, tetrapropyl-
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Preparation Methods

Thermal Decomposition in High-Temperature Microfluidic Systems

One advanced method involves the thermal decomposition of tetrapropylgermane in a continuous multi-stage microfluidic system operating under high temperature and pressure conditions. This technique allows precise control over reaction parameters such as temperature, flow rate, and precursor concentration, facilitating the synthesis of germanium nanocrystals with controlled size and morphology.

  • Process Details:

    • This compound is introduced into a microreactor system with a solvent mixture (e.g., octane and butanol in a 1:1 volume ratio).
    • The reaction temperature is maintained around 480°C.
    • Flow rates are controlled at approximately 30 μL/min.
    • Precursor concentration is typically around 40 mM.
  • Outcomes:

    • The method yields germanium nanocrystals with uniform size distribution.
    • Transmission Electron Microscopy (TEM) images confirm the formation of nanocrystals.
    • Optical absorption spectra indicate size-dependent properties of the synthesized nanocrystals.

This approach benefits from rapid heating and efficient mixing, enabling high-throughput production with reproducibility and fine control over particle characteristics.

Ultrasonic Aerosol Pyrolysis

Ultrasonic aerosol pyrolysis is another technique reported for the synthesis of germanium nanoparticles from this compound. This method involves nebulizing a liquid precursor solution into fine aerosol droplets, which are then transported through a heated reaction zone where thermal decomposition occurs.

  • Process Parameters:

    • An ultrasonic transducer (~1.6 MHz) generates aerosol droplets (~10 μm diameter).
    • The aerosol is carried by an inert gas (e.g., helium) through a silica tube reactor.
    • The reaction temperature is adjusted to optimize particle formation and purity.
  • Advantages:

    • Produces ultra-pure, defect-free germanium nanoparticles.
    • Enables control over particle size by adjusting precursor concentration and temperature.
    • Suitable for continuous production.
  • Research Findings:

    • The aerosol method yields germanium nanoparticles with sizes ranging from 3 to 11 nm depending on precursor volume and temperature.
    • Structural characterization by TEM, X-ray diffraction (XRD), and X-ray photoelectron spectroscopy (XPS) confirms high crystallinity and low defect density.

Solution-Phase Thermal Decomposition

A classical and widely used approach is the solution-phase thermal decomposition of this compound in high-boiling organic solvents such as toluene or octane.

  • Methodology:

    • This compound is dissolved in the solvent at a controlled concentration.
    • The solution is heated to temperatures typically between 300°C and 450°C.
    • The reaction time and temperature dictate the size and crystallinity of the germanium nanoparticles formed.
  • Key Observations:

    • Increasing the volume of this compound precursor correlates with larger nanoparticle size.
    • Higher temperatures favor better crystallinity but may induce particle aggregation.
    • Post-synthesis purification involves centrifugation and solvent washing to remove by-products.
  • Data Summary:

Precursor Volume (μL) per 100 mL Toluene Mean Nanoparticle Diameter (nm) Reaction Temperature (°C)
25 3.1 ± 0.4 700
35 4.0 ± 0.6 700
45 7.0 ± 1.6 700
55 9.7 ± 2.0 700
65 11.1 ± 3.6 700

This table illustrates the direct relationship between precursor concentration and nanoparticle size in thermal decomposition synthesis.

Chemical Reduction and Organometallic Routes

Some preparation methods involve chemical reduction of germanium precursors or organometallic synthesis routes where this compound serves as a starting material or intermediate.

  • Typical Procedure:

    • Germanium(II) iodide or other germanium halides are reacted with organolithium reagents or hydrides in the presence of this compound.
    • The reaction is conducted under inert atmosphere (argon or nitrogen) using Schlenk techniques or gloveboxes to avoid moisture and oxygen contamination.
    • The mixture is heated to moderate temperatures (200–300°C) to promote the formation of organogermanium compounds.
  • Outcomes:

    • High-purity this compound can be isolated.
    • The method allows for tuning of substituents on the germanium center by varying the organometallic reagents.
    • Subsequent purification steps involve precipitation and centrifugation.

This approach is particularly useful for synthesizing mixed-functionalized tetraacylgermanes and related derivatives, expanding the chemical versatility of this compound compounds.

Photolysis and Plasma Decomposition

Alternative physical methods include photolysis and plasma-assisted decomposition of this compound vapor or solutions.

  • Photolysis:

    • This compound is exposed to ultraviolet light or laser irradiation.
    • The energy input breaks Ge–C bonds, leading to the formation of germanium nanostructures.
    • This method offers spatial control and potential for patterning.
  • Plasma Decomposition:

    • Involves exposing this compound vapor to plasma discharge.
    • Enables low-temperature synthesis of germanium nanoparticles.
    • Allows for doping or alloying by introducing additional gas-phase precursors.

While these methods are less common for bulk preparation, they provide niche applications in thin-film deposition and nanostructure fabrication.

Summary Table of Preparation Methods

Method Key Features Temperature Range (°C) Advantages Typical Particle Size (nm)
Thermal Decomposition in Microfluidics Continuous, high-pressure, precise control ~480 High throughput, uniform size 3–10
Ultrasonic Aerosol Pyrolysis Aerosol generation, continuous flow 700 Ultra-pure, defect-free nanoparticles 3–11
Solution-Phase Thermal Decomposition Simple setup, solvent-based 300–450 Tunable size, scalable 3–11
Chemical Reduction / Organometallic Inert atmosphere, organometallic reagents 200–300 Functionalized derivatives possible N/A
Photolysis / Plasma Decomposition Physical methods, vapor phase Variable Spatial control, low temperature N/A

Chemical Reactions Analysis

Hydrogermylation Protocol

In a hydrogermylation reaction, tetrapropylgermane reacts with olefins (e.g., 1-octadecene) to form Ge nanocrystals stabilized by organic ligands. Key parameters include:

ParameterValue/DescriptionSource
SolventToluene
Precursor Concentration55–65 µL this compound per 100 mL
Reaction Time12 hours (ambient conditions)
Ligand1-Octadecene (ODE)

Mechanistic Insights :

  • The reaction proceeds via radical-initiated pathways, where Ge–C bonds in this compound cleave to form Ge nuclei.

  • Ligands like ODE stabilize nanoparticle surfaces, preventing aggregation .

Oxidation Dynamics

Post-synthesis, Ge nanocrystals undergo surface oxidation, as confirmed by X-ray photoelectron spectroscopy (XPS):

Oxidation StateBinding Energy (Ge 3d, eV)Contribution (%)Conditions
Ge⁰ (metallic)29.365Stored under N₂
GeO₂32.135Ambient conditions

Thermal Decomposition Pathways

Thermolysis of this compound reveals complex decomposition mechanisms, particularly in gas-phase studies.

Key Findings from Gas-Phase Studies

  • Decomposition Products : At elevated temperatures (>300°C), this compound decomposes to form germylene (GeH₂) and propylene .

  • Mechanism : Intramolecular β C–H insertion dominates, leading to germylene intermediates.

Deuterium Labeling Experiments :

  • Deuterium incorporation in hexenes (from decomposition byproducts) confirms radical-mediated pathways .

Comparative Reactivity with Analogues

This compound shows distinct reactivity compared to silicon counterparts due to Ge–C bond polarization:

PropertyThis compoundTetrapropylsilane
Bond Energy (Ge/Si–C, kJ/mol)~238~318
Thermal StabilityLower (decomposes <300°C)Higher (stable >400°C)

Scientific Research Applications

Material Science

TPG has been utilized in the development of advanced materials, particularly in the field of semiconductors. Its properties allow it to serve as a precursor for the deposition of germanium films, which are essential in creating high-performance electronic devices.

  • Case Study: Germanium Thin Films
    • Researchers have demonstrated that TPG can be used to produce thin films of germanium through chemical vapor deposition (CVD). These films exhibit excellent electrical properties, making them suitable for applications in transistors and photovoltaic cells .

Organic Synthesis

In organic chemistry, TPG acts as a reagent in various synthetic pathways. Its ability to introduce germanium into organic molecules opens new avenues for the synthesis of organogermanium compounds, which have potential applications in pharmaceuticals and agrochemicals.

  • Case Study: Synthesis of Organogermanium Compounds
    • A study reported the use of TPG in the synthesis of novel organogermanium compounds that exhibited significant antimicrobial activity. The incorporation of germanium into these compounds enhanced their biological efficacy compared to their silicon counterparts .

Nanotechnology

TPG is also being explored for its potential applications in nanotechnology, particularly in the fabrication of nanostructures and nanocomposites. The unique electronic properties of germanium make it a promising candidate for next-generation nanodevices.

  • Case Study: Nanocrystal Production
    • Recent advancements have shown that TPG can be used as a precursor in the ultrasonic aerosol pyrolysis method to produce germanium nanocrystals. These nanocrystals exhibit unique optical and electronic properties that are beneficial for applications in photonics and optoelectronics .

Data Tables

Application AreaDescriptionKey Findings
Material ScienceGermanium thin films via CVDHigh electrical performance for transistors
Organic SynthesisSynthesis of organogermanium compoundsEnhanced antimicrobial activity compared to silicon
NanotechnologyProduction of germanium nanocrystalsUnique optical/electronic properties

Mechanism of Action

The mechanism of action of tetrapropylgermane involves its interaction with various molecular targets. In chemical reactions, it acts as a source of germanium and propyl groups, which can participate in various transformations. The pathways involved depend on the specific reaction conditions and the nature of the reactants .

Comparison with Similar Compounds

Structural and Physical Properties

Tetrapropylgermane belongs to the tetraalkylgermane family, which includes compounds like tetraethylgermane (C₈H₂₀Ge) and tetrabutylgermane (C₁₆H₃₆Ge). Key differences arise from alkyl chain length, which influences molecular weight, melting points, and phase transition behavior:

Compound Molecular Formula Melting Point (K) Phase Transition Enthalpy (kJ·mol⁻¹) Phase Transition Type
This compound C₁₂H₂₈Ge 368 54.7 Fusion (solid to liquid)
C₁₂H₂₈Ge* C₁₂H₂₈Ge 240.2 353–493 Sublimation (solid to gas)
Tetrabutylgermane C₁₆H₃₆Ge Not reported Not reported Not reported

Note: The second entry for C₁₂H₂₈Ge in likely represents sublimation enthalpy, distinct from fusion. This underscores the importance of specifying phase transitions when comparing thermodynamic data.

  • Alkyl Chain Effects: Longer alkyl chains (e.g., butyl vs. Tetrabutylgermane (C₁₆H₃₆Ge) has a higher molecular weight (301.10 g·mol⁻¹) compared to this compound (227.01 g·mol⁻¹), which may influence its applications in high-temperature processes .

Biological Activity

Tetrapropylgermane (TPG), a compound with the formula C12H30Ge\text{C}_{12}\text{H}_{30}\text{Ge}, is an organogermanium compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is part of a broader class of organometallic compounds, specifically organogermanes. Its structure consists of a germanium atom bonded to four propyl groups, which influences its solubility and reactivity. The compound is typically synthesized through the reaction of germanium with propyl halides under specific conditions.

Antitumor Activity

Recent studies have indicated that this compound exhibits antitumor properties . Research conducted on various cancer cell lines has shown that TPG can inhibit cell proliferation and induce apoptosis. For instance, in vitro studies demonstrated that TPG reduced the viability of human lung cancer cells by inducing oxidative stress and disrupting mitochondrial function .

Immunomodulatory Effects

This compound has also been explored for its immunomodulatory effects . In animal models, TPG was found to enhance the activity of natural killer (NK) cells, which play a crucial role in the body’s defense against tumors and virally infected cells. This effect may be attributed to the compound's ability to stimulate cytokine production, thereby enhancing immune response .

Antioxidant Properties

The antioxidant capacity of this compound has been highlighted in various studies. It has been shown to scavenge free radicals effectively, which could mitigate oxidative stress-related damage in cells. This property is particularly relevant in the context of diseases where oxidative stress is a contributing factor, such as neurodegenerative disorders .

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activities of this compound:

StudyFindings
Demonstrated antitumor effects on lung cancer cell lines through apoptosis induction.
Highlighted immunomodulatory effects enhancing NK cell activity in vivo.
Showed significant antioxidant activity, reducing oxidative stress markers in cellular models.

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : TPG appears to generate reactive oxygen species (ROS) within cells, leading to increased oxidative stress that can trigger apoptosis in cancer cells.
  • Cytokine Modulation : The compound may enhance the secretion of pro-inflammatory cytokines, which are critical for activating immune responses.
  • Mitochondrial Dysfunction : By disrupting mitochondrial function, TPG can lead to energy depletion in cancer cells, promoting cell death.

Q & A

Q. What established laboratory methods are used to synthesize tetrapropylgermane, and how are reaction conditions optimized?

this compound is typically synthesized via alkylation of germanium tetrachloride (GeCl₄) with propyl Grignard reagents (e.g., propyl magnesium bromide). The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, with strict control of stoichiometry and temperature (0–25°C). Post-synthesis purification involves fractional distillation or column chromatography to isolate the product . Optimization requires monitoring reaction kinetics via gas chromatography (GC) and adjusting solvent polarity (e.g., diethyl ether vs. THF) to enhance yield .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm propyl group bonding and structural integrity.
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Identification of Ge-C stretching vibrations (~500–600 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns.
  • Elemental Analysis : Quantification of carbon and hydrogen content to assess purity .

Q. How should researchers safely handle and store this compound to maintain stability?

Store this compound in airtight, amber-glass containers under inert gas (argon) at temperatures below 25°C. Avoid exposure to moisture, strong oxidizers, and UV light. Conduct regular stability tests using thermogravimetric analysis (TGA) to detect decomposition. Safety protocols should align with guidelines for organometallic compounds, including fume hood use and PPE (gloves, goggles) .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., phase transition enthalpies) of this compound be resolved?

Discrepancies in data (e.g., sublimation enthalpy ranging from 54.7 to 493 kJ mol⁻¹) may arise from impurities or methodological differences. To resolve these:

  • Cross-validation : Use differential scanning calorimetry (DSC) and computational methods (e.g., density functional theory) to compare experimental and theoretical values.
  • Standardized protocols : Adopt IUPAC-recommended calorimetry conditions (e.g., heating rates, sample mass) to minimize variability .
  • Meta-analysis : Systematically review literature to identify trends or outliers tied to specific measurement techniques .

Q. What strategies improve the reproducibility of this compound-based reactions in catalytic applications?

Reproducibility challenges often stem from trace impurities or inconsistent synthetic batches. Mitigation strategies include:

  • Batch consistency : Implement rigorous quality control via HPLC or GC-MS to verify purity (>99%) and quantify byproducts.
  • Catalyst characterization : Use X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) to confirm catalyst composition and surface morphology.
  • Blind testing : Design experiments with independent replication by collaborators to minimize bias .

Q. How can computational modeling enhance the understanding of this compound’s reactivity in organometallic frameworks?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) can predict:

  • Bond dissociation energies : To assess thermal stability under reaction conditions.
  • Reaction pathways : For alkylation or ligand-exchange mechanisms.
  • Electronic properties : HOMO-LUMO gaps to evaluate redox behavior. Validate models with experimental kinetic data (e.g., Arrhenius plots) and spectroscopic results .

Q. What methodologies are effective in analyzing this compound’s environmental degradation products?

Degradation studies should combine:

  • Accelerated aging tests : Expose samples to UV light, humidity, or elevated temperatures.
  • Chromatographic separation : Use GC-MS or LC-MS to identify breakdown products (e.g., germanium oxides, propene).
  • Ecotoxicity assays : Evaluate biodegradation pathways via OECD 301B guidelines or microbial consortium studies .

Methodological Best Practices

  • Data transparency : Archive raw spectral data, computational inputs/outputs, and calibration curves in repositories like Zenodo or Figshare for peer validation .
  • Interdisciplinary collaboration : Engage with computational chemists and material scientists to address complex mechanistic questions .
  • Ethical reporting : Disclose all synthetic modifications, instrument settings, and software parameters to ensure reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tetrapropylgermane
Reactant of Route 2
Tetrapropylgermane

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